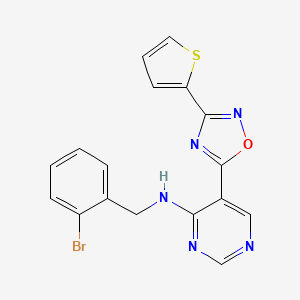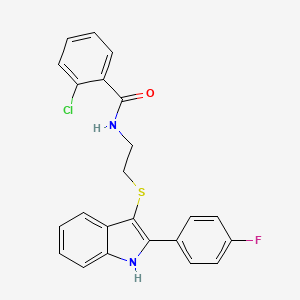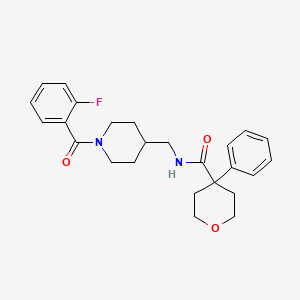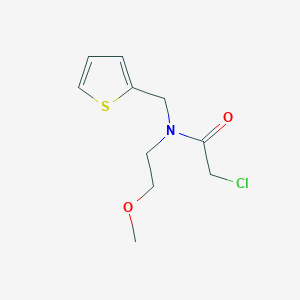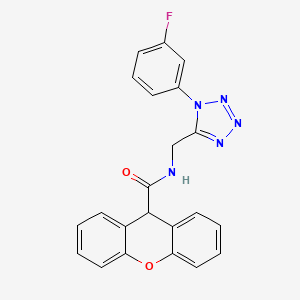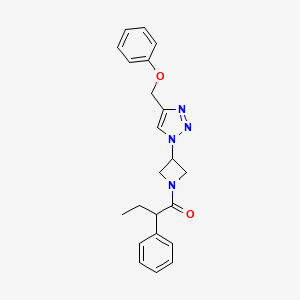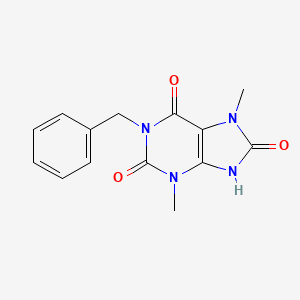
1-benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as 8-OH-DPAT, is a selective agonist for the serotonin 1A receptor. It was first synthesized in the 1980s and has since been used in scientific research to investigate the function of the serotonin 1A receptor in various physiological and pathological processes.
Applications De Recherche Scientifique
1. Psychotropic Potential
Research has revealed that derivatives of purine-2,6-dione, which share a core structure with 1-benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, demonstrate potential in psychotropic applications. Specific compounds have shown promising results as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, exhibiting anxiolytic and antidepressant properties in animal models (Chłoń-Rzepa et al., 2013).
2. Structural Studies
Studies focusing on the structure of related compounds, such as 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, have provided insights into the geometry of the purine system, crucial for understanding its interactions and potential biological applications (Karczmarzyk et al., 1995).
3. Green Chemistry Applications
The compound's derivatives have been utilized in green chemistry, specifically in the one-pot synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives. This showcases the compound's role in promoting eco-friendly and efficient chemical synthesis (Yazdani-Elah-Abadi et al., 2017).
4. Corrosion Inhibition
Derivatives of purine-2,6-dione have been investigated for their corrosion inhibition properties, particularly for mild steel protection in acidic environments. This highlights their potential industrial application in corrosion control (Chafiq et al., 2020).
5. Anti-Inflammatory Properties
Some analogues of the compound have demonstrated significant anti-inflammatory activity in animal models. These findings suggest potential therapeutic applications in the treatment of chronic inflammation (Kaminski et al., 1989).
Propriétés
IUPAC Name |
1-benzyl-3,7-dimethyl-9H-purine-2,6,8-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-16-10-11(15-13(16)20)17(2)14(21)18(12(10)19)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBVWLOKFKTLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

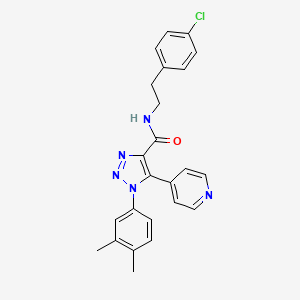
![3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid](/img/structure/B2871097.png)




![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}-2-(2-methyl-1,3-thiazol-4-yl)ethyl)carbamate](/img/structure/B2871104.png)
